1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid is dominated by the inherent strain of the cyclopropane ring system, which imposes bond angles of approximately 60 degrees, significantly deviating from the ideal tetrahedral geometry. This ring strain creates a highly reactive three-membered ring that influences the entire molecular conformation. The compound adopts a specific three-dimensional arrangement where the tert-butoxycarbonyl group and carboxylic acid functionality are positioned to minimize steric interactions while accommodating the geometric constraints imposed by the cyclopropane ring.
The conformational analysis reveals that the tert-butyl group within the tert-butoxycarbonyl moiety adopts a staggered conformation to minimize steric hindrance with neighboring substituents. Nuclear magnetic resonance spectroscopy data indicates that the cyclopropane protons appear as characteristic multiplets in the range of 0.8 to 1.2 parts per million, reflecting the unique electronic environment created by the ring strain and adjacent functional groups. The carboxylic acid proton typically resonates at approximately 10 to 12 parts per million, consistent with the expected chemical shift for this functional group.
Computational modeling studies using three-dimensional conformer data demonstrate that the molecule exhibits restricted rotational freedom around the carbon-carbon bonds connecting the cyclopropane ring to the substituents. This conformational rigidity contributes to the compound's stability and influences its reactivity patterns in chemical transformations. The steric volume calculations indicate that the overall molecular size is significantly influenced by the bulky tert-butoxycarbonyl protecting group, which occupies a substantial portion of the molecular space.
The bond lengths within the cyclopropane ring are shorter than typical carbon-carbon single bonds, measuring approximately 1.51 angstroms, while the carbon-carbon bonds connecting the ring to the substituents are slightly elongated due to the release of ring strain. This geometric distortion creates a unique electronic environment that affects the compound's chemical properties and reactivity patterns.
Electronic Structure and Orbital Interactions
The electronic structure of this compound is characterized by significant orbital strain resulting from the cyclopropane ring geometry. The carbon atoms in the three-membered ring are forced to adopt bent bonds, leading to increased p-character in the carbon-carbon bonds and enhanced reactivity toward electrophilic and nucleophilic reagents. This electronic distortion creates a unique orbital environment that influences the compound's chemical behavior and spectroscopic properties.
The carbonyl groups present in both the tert-butoxycarbonyl protecting group and the carboxylic acid functionality exhibit distinct electronic characteristics due to their different chemical environments. Infrared spectroscopy reveals characteristic absorption bands for the ester carbonyl group at approximately 1735 wavenumbers and the carboxylic acid carbonyl at around 1700 wavenumbers, reflecting the different electronic environments of these functional groups. These spectroscopic signatures provide valuable information about the electronic structure and can be used to monitor chemical transformations involving this compound.
The molecular orbitals of the compound show significant mixing between the cyclopropane ring orbitals and the adjacent carbonyl groups, creating extended conjugation that stabilizes the overall electronic structure. This orbital interaction influences the compound's reactivity patterns and explains its stability despite the inherent ring strain. The highest occupied molecular orbital is primarily localized on the carboxylic acid functionality, while the lowest unoccupied molecular orbital shows significant contribution from the cyclopropane ring system.
Density functional theory calculations indicate that the electronic structure is stabilized by hyperconjugative interactions between the cyclopropane ring and the adjacent substituents. These interactions help to distribute the ring strain throughout the molecular framework, contributing to the compound's overall stability. The calculated electrostatic potential surface reveals regions of high electron density around the oxygen atoms of the carbonyl groups, indicating potential sites for intermolecular interactions.
Comparative Analysis with Related Cyclopropane Derivatives
When compared to simple cyclopropanecarboxylic acid, the introduction of the tert-butoxycarbonyl group significantly alters both the physical and chemical properties of the molecule. Cyclopropanecarboxylic acid itself has a melting point range of 14 to 17 degrees Celsius and a boiling point of 182 to 184 degrees Celsius, while the tert-butoxycarbonyl derivative exhibits different thermal properties due to the increased molecular weight and steric bulk.
The presence of the bulky protecting group influences the acid-base properties of the carboxylic acid functionality, with the compound showing modified dissociation constants compared to the parent cyclopropanecarboxylic acid. The pKa value of cyclopropanecarboxylic acid is reported as 4.83 at 25 degrees Celsius, while the tert-butoxycarbonyl derivative exhibits altered acidity due to electronic and steric effects of the protecting group.
Comparative studies with other cyclopropane derivatives, such as 1-aminocyclopropanecarboxylic acid derivatives, reveal significant differences in reactivity patterns and synthetic utility. The tert-butoxycarbonyl protecting group provides stability under basic conditions while remaining labile under acidic conditions, making it particularly useful in multi-step synthetic sequences. This contrasts with amino-substituted derivatives, which exhibit different pH stability profiles and reactivity patterns.
The steric volume comparison shows that this compound occupies significantly more space than simple cyclopropanecarboxylic acid, influencing its behavior in catalytic processes and synthetic transformations. This increased steric bulk can both hinder and facilitate specific chemical reactions depending on the mechanistic requirements and spatial constraints of the transformation.
Table 1: Comparative Properties of Cyclopropane Derivatives
| Compound | Molecular Formula | Melting Point (°C) | pKa | Steric Volume (ų) |
|---|---|---|---|---|
| Cyclopropanecarboxylic acid | C4H6O2 | 14-17 | 4.83 | ~85 |
| This compound | C9H14O4 | Not reported | Modified | ~170 |
| 1-Aminocyclopropanecarboxylic acid | C4H7NO2 | Variable | Different | ~90 |
Crystallographic Studies and Packing Arrangements
While specific crystallographic data for this compound were not found in the available literature, related cyclopropane-containing compounds provide insights into potential packing arrangements and solid-state structures. Crystal structure studies of similar compounds reveal that cyclopropane rings tend to adopt specific orientations that minimize steric clashes while maximizing intermolecular interactions.
The bulky tert-butoxycarbonyl protecting group is expected to significantly influence the crystal packing arrangement, potentially creating channels or voids in the crystal lattice due to its steric demands. Similar compounds with bulky substituents often exhibit lower packing efficiency compared to simpler molecules, resulting in reduced density and altered mechanical properties of the crystalline material.
Intermolecular hydrogen bonding involving the carboxylic acid functionality is anticipated to play a crucial role in determining the crystal structure and packing arrangement. These hydrogen bonds typically form dimeric or chain-like structures that provide stability to the crystal lattice while accommodating the spatial requirements of the bulky protecting groups.
The predicted collision cross sections for various adduct ions of the compound provide indirect information about its three-dimensional structure and potential packing arrangements. These values, ranging from approximately 140 to 182 square angstroms depending on the ionization mode, reflect the molecular size and shape, which directly influence crystal packing behavior.
Table 2: Predicted Collision Cross Sections for Different Adduct Ions
| Adduct Ion | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 187.09648 | 140.1 |
| [M+Na]+ | 209.07842 | 148.8 |
| [M-H]- | 185.08192 | 143.7 |
| [M+NH4]+ | 204.12302 | 156.4 |
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-8(2,3)13-7(12)9(4-5-9)6(10)11/h4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQXAHDYGFYONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Boc Protection of Cyclopropanecarboxylic Acid Derivatives
One common method involves starting from cyclopropanecarboxylic acid or its esters, followed by introduction of the Boc-protected amino group. For example, methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate can be synthesized by coupling cyclopropanecarboxylic acid with tert-butyl carbamate using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent (e.g., dichloromethane) at room temperature.
This method benefits from mild reaction conditions and straightforward purification, making it suitable for both laboratory and industrial scale.
Cyclopropanation Followed by Boc Protection
Another approach involves the formation of the cyclopropane ring via cyclopropanation reactions, such as the Simmons-Smith reaction or transition metal-catalyzed cyclopropanation using diazo compounds. After cyclopropane ring formation, the amino group is introduced and protected with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
This route allows for stereochemical control during cyclopropanation, which is critical for applications requiring enantiomerically pure compounds.
Oxidation of Cyclopropanecarboxaldehyde
A patented process describes the oxidation of cyclopropanecarboxaldehyde with molecular oxygen at elevated temperatures to yield cyclopropanecarboxylic acid without the need for catalysts or solvents, simplifying the process and reducing costs. This acid can then be converted to the Boc-protected amino acid derivative through standard coupling reactions.
Detailed Reaction Conditions and Yields
Research Findings and Analysis
The oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid proceeds via a free radical mechanism dependent on oxygen mass transfer rather than catalysis, enabling a cost-effective and scalable process.
Boc protection is typically performed under mild conditions using Boc2O and a base, preserving stereochemistry and providing a stable protecting group for subsequent synthetic steps.
Cyclopropanation reactions using Rh(II) catalysts allow for high stereoselectivity, with diastereomeric ratios exceeding 10:1, which is crucial for producing enantiomerically enriched compounds.
Industrial methods often employ continuous flow reactors and automated systems to improve yield and purity, alongside purification techniques such as recrystallization and chromatography.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Boc Protection of Acid/Ester | Cyclopropanecarboxylic acid/ester | Boc2O, DCC, DMAP, DCM, room temp | Mild, high yield, scalable | Requires prior acid/ester |
| Cyclopropanation + Boc Protection | Alkene or diazo precursor | Zn-Cu or Rh(II) catalyst, Boc2O, base | Stereocontrol, versatile | Multi-step, catalyst cost |
| Oxidation of Aldehyde | Cyclopropanecarboxaldehyde | Molecular oxygen, elevated temp, no catalyst | Simple, cost-effective | Requires aldehyde precursor |
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc protecting group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, allowing for further functionalization.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the carboxylic acid functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the carboxylic acid for further functionalization .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Impact of Ring Size
- Cyclopropane vs. Cyclobutane/Cycloheptane :
- Cyclopropane : High angle strain (60° bond angles) increases reactivity in ring-opening and conjugation reactions. For example, this compound undergoes nucleophilic attack at the cyclopropane carbon more readily than its cyclobutane analog .
- Cyclobutane : Larger ring (90° bond angles) reduces strain but introduces torsional strain, leading to different reactivity in enzyme inhibition studies (e.g., lower antimicrobial activity compared to cyclopropane derivatives) .
- Cycloheptane : Seven-membered rings offer conformational flexibility, enabling interactions with larger enzyme pockets (e.g., macrocyclic drug targets) .
Substituent Effects
- Trifluoromethyl (CF₃) Group: Increases lipophilicity (logP +0.5–1.0) and metabolic stability due to fluorine’s electronegativity. The CF₃-substituted compound in shows 10-fold higher antimicrobial activity than the non-fluorinated analog .
- Vinyl Group :
- Enables conjugation with thiols or participation in cycloaddition reactions. The vinyl-substituted derivative in is used to synthesize bioactive polymer conjugates .
- Bromomethyl Group :
- Enhances electrophilicity, facilitating nucleophilic substitution (SN2) reactions. This property is exploited in alkylating DNA or proteins in cancer research .
Biological Activity
Overview
1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid, also known as Boc-cyclopropanecarboxylic acid, is a chemical compound with significant implications in organic synthesis, particularly in the preparation of amino acids and peptides. Its structure features a cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in biochemical reactions.
- Molecular Formula : C9H14O4
- CAS Number : 1268842-79-0
- Structure : The compound contains a cyclopropane moiety, which contributes to its unique reactivity and utility in synthetic applications.
This compound primarily functions as a protecting group for amines during peptide synthesis. This protection prevents unwanted reactions, allowing for selective modifications of amino acids. The Boc group can be removed under acidic conditions, facilitating further functionalization of the amino acids.
Target of Action
The compound acts on various enzymes involved in peptide bond formation and amino acid metabolism, influencing the overall stability and biological activity of synthesized peptides.
Biochemical Pathways
The introduction of Boc-protected amino acids into peptides affects their biochemical properties, including:
- Stability : Enhances resistance to enzymatic degradation.
- Solubility : Modifies solubility profiles, impacting bioavailability.
- Cellular Effects : Alters cell signaling pathways by modulating free amino group availability.
Pharmacokinetics
As a synthetic compound, the bioavailability of this compound is influenced by:
- Reaction Conditions : Temperature, solvent choice, and pH can affect its stability and reactivity.
- Presence of Other Compounds : Interactions with other reactants can modify its pharmacokinetic properties.
Biological Activity
This compound has been studied for its potential biological activities:
Inhibitory Effects
Research indicates that derivatives of this compound can inhibit specific enzymes such as O-acetylserine sulfhydrylase (OASS), which is involved in cysteine biosynthesis. Inhibitors derived from cyclopropane carboxylic acids have shown promise as adjuvants in treating infections caused by resistant pathogens .
Case Studies
- Enzyme Interaction : Studies have demonstrated that Boc-protected derivatives can effectively bind to active sites of target enzymes, leading to competitive inhibition. For example, UPAR415, a derivative of cyclopropane carboxylic acid, was shown to interfere with OASS-A activity, suggesting potential therapeutic applications in metabolic disorders .
- Peptide Synthesis : The use of this compound in peptide synthesis has been documented to enhance yields and purity of complex peptides due to its selective protection mechanism.
Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 1-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid | Larger ring structure; different steric effects |
| 1-(Tert-butoxycarbonyl)amino-cyclopropanecarboxylic acid | Incorporates an amino group; alters reactivity |
Q & A
Basic: What are the standard synthetic routes for 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via cyclopropanation reactions or multi-step protection strategies. A common method involves:
- Step 1 : Introduction of the Boc (tert-butoxycarbonyl) group to a cyclopropane precursor using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .
- Step 2 : Carboxylic acid functionalization via hydrolysis of esters or nitriles under acidic/basic conditions.
Critical parameters include: - Temperature : Excess heat (>60°C) may degrade the Boc group.
- Solvent : Polar aprotic solvents (e.g., THF) improve Boc stability.
- Catalysts : CuCl₂·2H₂O accelerates cyclopropane ring formation in some protocols .
Yields range from 70–95% depending on purity of intermediates.
Advanced: How does the Boc group influence the steric and electronic properties of cyclopropanecarboxylic acid derivatives in drug design?
Answer:
The Boc group serves dual roles:
- Steric shielding : Its bulky tert-butyl moiety protects reactive sites (e.g., amines) during multi-step syntheses, reducing side reactions .
- Electronic modulation : The electron-withdrawing carbonyl group stabilizes adjacent carbocations, facilitating ring-opening reactions in cyclopropane-based prodrugs.
In enzyme inhibitor design, the Boc group’s steric hindrance can alter binding kinetics by up to 3-fold compared to unprotected analogs .
Basic: What are the recommended storage conditions to ensure stability of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Humidity : Maintain <30% relative humidity; desiccants like silica gel are recommended.
- Light : Protect from UV exposure to avoid photodegradation.
Stability studies suggest a shelf life of >12 months under these conditions .
Advanced: Which analytical techniques are most effective for characterizing structural purity?
Answer:
Advanced: How should researchers address contradictions in reported physical properties (e.g., melting point)?
Answer:
Discrepancies in literature data (e.g., undefined melting points ) require:
- Reproducibility testing : Validate measurements using differential scanning calorimetry (DSC) under controlled heating rates.
- Crystallization studies : Recrystallize from solvents (e.g., ethyl acetate/hexane) to isolate polymorphs.
- Cross-lab collaboration : Compare results with independent labs to rule out instrumentation bias.
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Intermediate : Used in synthesizing protease inhibitors and kinase modulators, particularly for neurological targets .
- Prodrug development : The Boc group enhances bioavailability by masking polar carboxylic acids, improving blood-brain barrier penetration .
Advanced: What safety protocols are critical during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation of fine particles .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity.
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How does substituting the cyclopropane ring with fluorinated groups (e.g., difluoromethyl) alter reactivity?
Answer:
Fluorinated analogs (e.g., 2-(difluoromethyl) derivatives) exhibit:
- Enhanced metabolic stability : Fluorine reduces cytochrome P450-mediated oxidation.
- Increased lipophilicity : LogP increases by ~0.5 units, improving membrane permeability .
However, steric effects from fluorine can reduce catalytic turnover in enzyme assays by 20–40% .
Basic: How can researchers mitigate impurities from incomplete Boc deprotection?
Answer:
- Acid selection : Use TFA (trifluoroacetic acid) instead of HCl for milder deprotection, minimizing cyclopropane ring opening .
- Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).
- Purification : Silica gel chromatography with gradient elution (5–20% MeOH in DCM) removes residual Boc-protected species .
Advanced: What strategies validate the biological activity of derivatives in vitro?
Answer:
- Enzyme assays : Measure IC₅₀ values using fluorescence-based substrates (e.g., FRET peptides) .
- Cell viability : Test cytotoxicity in HEK293 or HepG2 cells via MTT assays (48-hour exposure).
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
